molecular formula C7H6INO2 B091180 1-Iodo-2-methyl-3-nitrobenzene CAS No. 41252-98-6

1-Iodo-2-methyl-3-nitrobenzene

Cat. No.: B091180
CAS No.: 41252-98-6
M. Wt: 263.03 g/mol
InChI Key: ZVAKFJFOGUFJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H6INO2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of 2-methyl-1-iodobenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 1-iodo-2-methyl-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Biological Activity

1-Iodo-2-methyl-3-nitrobenzene (IMNB) is an organic compound with notable biological activities, primarily due to its unique molecular structure comprising an iodine atom, a methyl group, and a nitro group. The compound has been studied for its potential applications in various fields, including agriculture and pharmacology. This article provides a comprehensive overview of the biological activity of IMNB, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆INO₂
  • Molecular Weight : 221.03 g/mol
  • Key Functional Groups : Nitro group (-NO₂), Iodo group (-I), Methyl group (-CH₃)

The presence of these groups influences the compound's reactivity and interaction with biological targets.

Electrophilic Aromatic Substitution

IMNB primarily interacts with biological molecules through electrophilic aromatic substitution. The mechanism can be summarized as follows:

  • Electrophile Formation : The iodine atom acts as an electrophile, forming a sigma bond with the benzene ring.
  • Intermediate Formation : This reaction generates a positively charged intermediate.
  • Deprotonation : A proton is removed from the intermediate, resulting in a substituted benzene derivative.

This substitution process allows IMNB to modify the structure of target molecules, potentially altering their biological functions.

Herbicidal Properties

IMNB has been identified as a selective herbicide, particularly effective against certain weeds and grasses. It inhibits specific enzymes involved in plant growth processes, such as formylation and acylation, which are crucial for protein synthesis and cell division. By disrupting these pathways, IMNB effectively stunts plant growth.

Pharmacokinetics

The pharmacokinetic profile of IMNB suggests high gastrointestinal absorption and permeability across biological membranes, including the blood-brain barrier. This characteristic enhances its potential as a pharmaceutical agent.

Study 1: Herbicidal Efficacy

A study investigated the herbicidal activity of IMNB against common agricultural weeds. Results indicated that IMNB effectively inhibited the growth of target species at concentrations as low as 100 µg/mL. The compound was shown to disrupt photosynthesis and protein synthesis in treated plants.

Study 2: Antimicrobial Potential

Another study explored the antimicrobial activity of nitro-substituted benzene derivatives, including IMNB. The findings revealed that these compounds exhibited varying degrees of inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported at 50 µg/mL .

Summary of Biological Activities

Biological ActivityMechanismEffective ConcentrationReferences
HerbicidalEnzyme inhibition (formylation/acylation)100 µg/mL
AntimicrobialCytochrome P450 inhibition50 µg/mL

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1-Iodo-2-methyl-3-nitrobenzene, and what key spectral features should researchers anticipate?

Answer:
Proton nuclear magnetic resonance (¹H NMR) is critical for structural confirmation. For this compound, the ¹H NMR spectrum in CDCl₃ at 500 MHz reveals distinct signals:

  • Aromatic protons exhibit splitting patterns dependent on substituent positions. For example, the methyl group (2-methyl) typically resonates as a singlet near δ 2.5–2.7 ppm due to lack of neighboring protons.

  • Nitro and iodo groups deshield adjacent protons, causing downfield shifts. Compare with reported data (e.g., δ 8.1–8.3 ppm for aromatic protons adjacent to nitro and iodine) .

  • Table 1: Expected ¹H NMR Shifts (CDCl₃):

    Proton PositionChemical Shift (δ, ppm)Multiplicity
    Methyl (C2)2.5–2.7Singlet
    Aromatic (C4/C6)7.5–8.3Doublet/Multiplet

Complement with IR spectroscopy to confirm nitro (C-NO₂ stretch ~1520 cm⁻¹) and C-I bonds (500–600 cm⁻¹). Mass spectrometry (MS) can validate molecular weight (MW 277.02 g/mol) via molecular ion peaks .

Q. How can researchers design a synthesis route for this compound, considering regioselectivity and functional group compatibility?

Answer:
A regioselective synthesis can be achieved via direct iodination or sequential functionalization :

Nitration followed by iodination :

  • Start with 2-methylnitrobenzene. Introduce iodine via electrophilic substitution using I₂/HNO₃ or KI/H₂SO₄, leveraging the nitro group’s meta-directing effect to position iodine at C3 .

Iodination followed by nitration :

  • Begin with 2-methylbenzene derivatives. Protect reactive sites (e.g., methyl group) to avoid over-iodination. Use nitration conditions (HNO₃/H₂SO₄) to introduce nitro at C3.
    Key considerations :

  • Monitor reaction temperature to prevent byproducts (e.g., diiodination or over-nitration).
  • Validate regiochemistry via NOESY or X-ray crystallography if intermediates crystallize .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
  • Storage : Keep in amber glass containers at 2–8°C to minimize light-induced degradation.
  • Waste disposal : Segregate halogenated nitroaromatic waste and consult institutional guidelines for hazardous chemical disposal.
  • Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent contamination .

Q. How can computational chemistry tools aid in predicting the reactivity or spectroscopic properties of this compound?

Answer:

  • Reactivity prediction : Use density functional theory (DFT) to model electrophilic substitution pathways. Databases like REAXYS or PISTACHIO provide historical reaction data to optimize conditions (e.g., solvent choice, catalyst) .

  • Spectroscopic simulations : Software such as Gaussian or ACD/Labs can predict NMR chemical shifts and IR stretches. Compare computed spectra with experimental data to validate structural assignments .

  • Table 2 : DFT-Computed vs. Experimental NMR Shifts:

    Proton PositionDFT (δ, ppm)Experimental (δ, ppm)
    Methyl (C2)2.62.5–2.7
    Aromatic (C4)8.28.1–8.3

Q. What strategies are effective for resolving contradictions in experimental data (e.g., unexpected byproducts, spectral anomalies) during synthesis or analysis?

Answer:

  • Byproduct identification : Use high-resolution mass spectrometry (HRMS) or GC-MS to detect impurities. Cross-reference with reaction mechanisms (e.g., diiodination due to excess I₂).
  • Spectral anomalies : Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts) or paramagnetic impurities in NMR. For crystallography, refine data with SHELXL to resolve structural ambiguities .
  • Statistical validation : Apply chi-squared tests to assess crystallographic data quality or ANOVA for replicate experiments .

Q. What are the challenges in crystallizing this compound, and how can programs like SHELX assist in structural determination?

Answer:

  • Crystallization challenges : The compound’s low solubility in polar solvents and heavy atom (iodine) effects may hinder crystal growth. Optimize by slow evaporation in toluene/hexane mixtures.

  • Structural refinement : SHELXL refines heavy-atom positions using high-resolution data. Key steps:

    • Index diffraction data with SHELXS for space group determination.
    • Apply TWIN commands if twinning is detected (common with nitro groups).
    • Validate thermal parameters (ADPs) to ensure iodine positioning accuracy .
      Table 3 : Example Crystallographic Data (Hypothetical):
    ParameterValue
    Space groupP2₁/c
    R-factor<5%
    I···O interactions3.2 Å (critical for packing)

Properties

IUPAC Name

1-iodo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAKFJFOGUFJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468219
Record name 1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41252-98-6
Record name 1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-2-methyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Iodo-2-methyl-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Iodo-2-methyl-3-nitrobenzene
Reactant of Route 4
1-Iodo-2-methyl-3-nitrobenzene
Reactant of Route 5
1-Iodo-2-methyl-3-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Iodo-2-methyl-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.